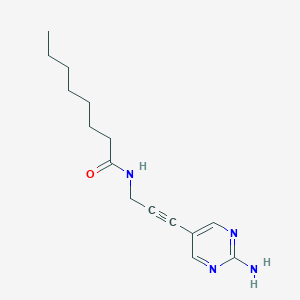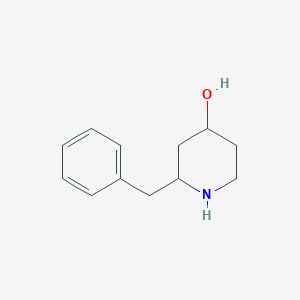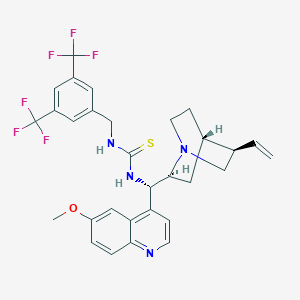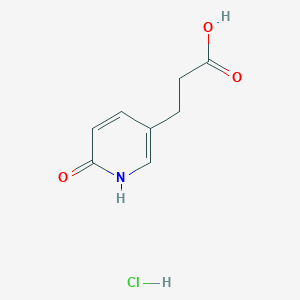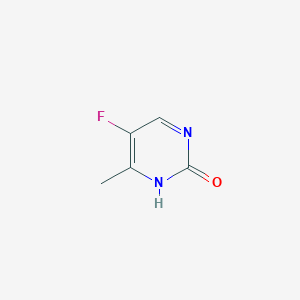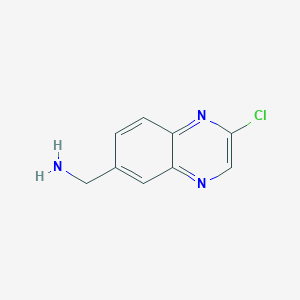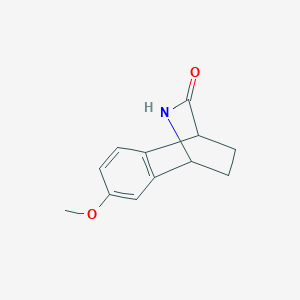![molecular formula C6H2BrIN2OS B12952262 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features both bromine and iodine atoms attached to a thieno[3,2-d]pyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one typically involves the halogenation of thieno[3,2-d]pyrimidin-4(3H)-one. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable catalyst under controlled conditions to achieve selective bromination and iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of a base and a suitable ligand under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Products typically include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antitubercular agents and other bioactive molecules.
Biological Studies: The compound is used to study the structure-activity relationships of thienopyrimidinone derivatives and their biological effects.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H2BrIN2OS |
|---|---|
Peso molecular |
356.97 g/mol |
Nombre IUPAC |
7-bromo-6-iodo-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrIN2OS/c7-2-3-4(12-5(2)8)6(11)10-1-9-3/h1H,(H,9,10,11) |
Clave InChI |
SLIQAULXTBKEPX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=O)N1)SC(=C2Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


